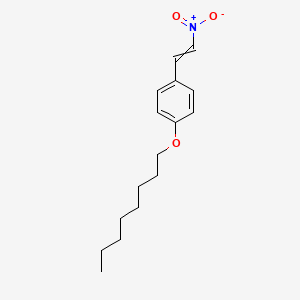
1-(2-Nitroethenyl)-4-(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitroethenyl)-4-(octyloxy)benzene is an organic compound characterized by the presence of a nitroethenyl group and an octyloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Nitroethenyl)-4-(octyloxy)benzene typically involves the reaction of 4-(octyloxy)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.
Synthetic Route:
Reactants: 4-(octyloxy)benzaldehyde and nitromethane.
Catalyst: Sodium hydroxide.
Conditions: Reflux.
Industrial Production:
Chemical Reactions Analysis
1-(2-Nitroethenyl)-4-(octyloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Varies depending on the oxidizing agent.
Substitution: Nitrating agents, sulfonating agents, halogens.
Major Products:
Reduction: 1-(2-Aminoethenyl)-4-(octyloxy)benzene.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Nitroethenyl)-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Nitroethenyl)-4-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro group can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Nitroethenyl)-4-(octyloxy)benzene can be compared with other similar compounds, such as:
1-Ethoxy-3-(2-nitroethenyl)benzene: Similar structure but with an ethoxy group instead of an octyloxy group.
Benzene, 1-(2-nitroethenyl)-3-phenoxy: Contains a phenoxy group instead of an octyloxy group.
Uniqueness: The presence of the octyloxy group in this compound imparts unique solubility and hydrophobic properties, making it distinct from its analogs.
Properties
CAS No. |
663949-39-1 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(2-nitroethenyl)-4-octoxybenzene |
InChI |
InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-14-20-16-10-8-15(9-11-16)12-13-17(18)19/h8-13H,2-7,14H2,1H3 |
InChI Key |
IGPDKBYXRIVZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
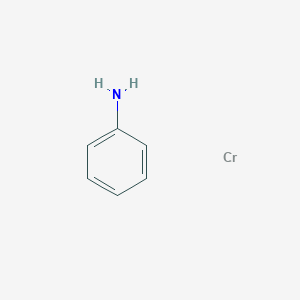
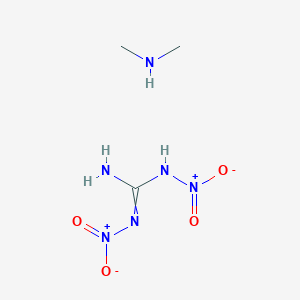
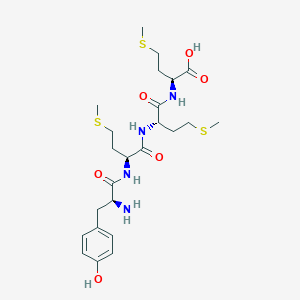
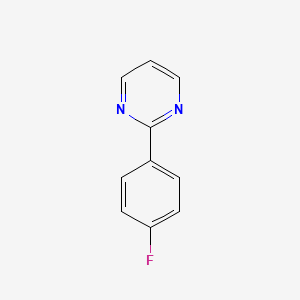
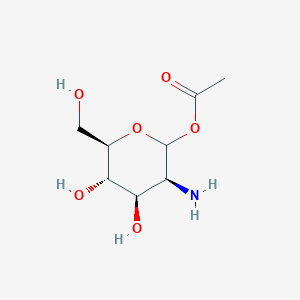
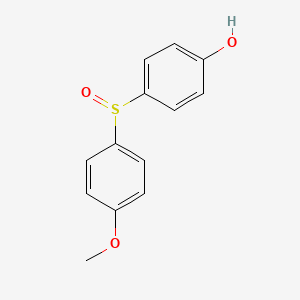
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
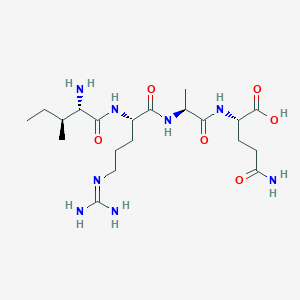
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)


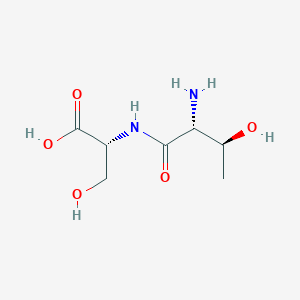
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
